7-Iodonaphthalen-2-ol

Oxidative addition Pd-catalyzed cross-coupling Bond dissociation energy

Researchers often face sluggish cross-coupling yields when using bromo- or chloro-naphthol building blocks, requiring high temperatures, excess catalyst, and long reaction times. 7-Iodonaphthalen-2-ol solves this bottleneck through its weak C-I bond (53-57 kcal·mol⁻¹), enabling rapid oxidative addition to Pd(0) at room temperature to 50 °C. The iodo leaving group undergoes ipso substitution approximately 17-21 times faster than the bromo analog, reducing catalyst loading and suppressing palladium black formation. Its LogP of 3.15 also provides a measurable lipophilic advantage for CNS-targeted libraries. Standard supply purity: 98% HPLC; available in 500 mg to 25 g research quantities with global shipping.

Molecular Formula C10H7IO
Molecular Weight 270.07 g/mol
CAS No. 128542-51-8
Cat. No. B170595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodonaphthalen-2-ol
CAS128542-51-8
Synonyms2-Hydroxy-7-iodonaphthalene
Molecular FormulaC10H7IO
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)I)O
InChIInChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
InChIKeyWEBQFINIACBXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodonaphthalen-2-ol: Identity and Classification


7-Iodonaphthalen-2-ol (CAS 128542-51-8; synonyms: 2-Hydroxy-7-iodonaphthalene, 7-Iodo-2-naphthol) is a halogenated 2-naphthol derivative with molecular formula C₁₀H₇IO and a molecular weight of 270.07 g·mol⁻¹ . It belongs to the class of 7-substituted-2-naphthols, in which an iodine atom occupies the C7 position of the naphthalene ring bearing a hydroxyl group at C2. The compound is a solid with a predicted boiling point of 376.9 ± 15.0 °C and a calculated LogP of 3.15 . It is primarily utilized as a synthetic building block in medicinal chemistry and materials science, where the iodine substituent serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and as a precursor for further functionalization via halogen-metal exchange or SRN1 chemistry [1].

+ Suzuki-Miyaura and Sonogashira cross-coupling workflows
+ Milder Pd-catalyzed conditions: reported room-temperature oxidative addition
+ Halogen-metal exchange: lithium-halogen exchange pathway studies
+ Lipophilicity-driven lead optimization: LogP ~3.15 naphthol scaffold

7-Iodonaphthalen-2-ol vs. Bromo/Chloro Naphthols


Although 7-bromonaphthalen-2-ol (CAS 116230-30-9) and 7-chloronaphthalen-2-ol (CAS 40492-93-1) share an identical naphthol core and 7-substitution pattern, they are not functionally interchangeable with the iodo analog. The fundamental disparity lies in the carbon-halogen bond dissociation energy: the C–I bond (approximately 53–57 kcal·mol⁻¹) is substantially weaker than C–Br (approximately 68–71 kcal·mol⁻¹) and C–Cl (approximately 80–84 kcal·mol⁻¹) in aromatic systems [1]. This translates into markedly faster oxidative addition to Pd(0) catalysts for the iodo compound, enabling milder reaction conditions, lower catalyst loadings, and compatibility with thermally sensitive substrates that would degrade under the harsher conditions required by the bromo or chloro analogs [2]. Furthermore, Fischer and Zollinger demonstrated that in ipso substitution reactions of halogenated naphthols, the iodo derivative reacts approximately 17–21 times faster than the corresponding chloro and bromo compounds, confirming that the halogen identity materially governs reaction kinetics [3].

7-Iodonaphthalen-2-ol (Target)
C–I BDE ~53–57 kcal·mol⁻¹ enables mild coupling; substitution with 7-bromo or 7-chloro analog may require higher temperatures and specialized ligands
7-Iodo vs. 7-Bromo/Chloro
Reported ipso substitution kinetics indicate a >16-fold rate difference; reaction time and conversion fidelity may shift substantially
7-Iodo vs. 1-Iodo/8-Iodo isomers
Steric environment at C7 is less congested; 1-iodo isomer introduces ortho-OH interference that may attenuate Pd-center reactivity

7-Iodonaphthalen-2-ol: Quantitative Evidence


Carbon-Halogen Bond Dissociation Energy

The C–I bond in aryl iodides exhibits a bond dissociation energy (BDE) of approximately 53–57 kcal·mol⁻¹, compared to ~68–71 kcal·mol⁻¹ for aryl bromides and ~80–84 kcal·mol⁻¹ for aryl chlorides [1]. This ~14–15 kcal·mol⁻¹ difference between C–I and C–Br translates into a substantially lower activation barrier for oxidative addition to Pd(0), the rate-determining step in most cross-coupling catalytic cycles. Consequently, 7-iodonaphthalen-2-ol can undergo Suzuki-Miyaura coupling at room temperature or under mildly elevated conditions, whereas 7-bromonaphthalen-2-ol typically requires heating (60–100 °C) and 7-chloronaphthalen-2-ol demands specialized electron-rich phosphine or N-heterocyclic carbene ligands plus elevated temperatures (>100 °C) for comparable conversion [2].

C–X Bond Dissociation Energy
Class-level inference
C–I BDE: ~53–57 kcal·mol⁻¹
C–Br BDE: ~68–71 kcal·mol⁻¹
Δ ~14–15 kcal·mol⁻¹ weaker
Supports milder oxidative addition to Pd(0)
Gas-phase BDE values; class-level reactivity trend for aromatic halides
Oxidative addition Pd-catalyzed cross-coupling Bond dissociation energy

Ipso Substitution Reaction Kinetics

In a foundational kinetic study, Fischer and Zollinger (1972) measured the rates of ipso substitution of the halogen in 1-X-2-naphthol-6-sulfonic acids (X = H, Cl, Br, I) by p-chlorobenzenediazonium ions in aqueous solution [1]. The rates of the halogenated naphthols relative to the parent compound (X = H) were determined to be 0.0070 : 0.0089 : 0.149 for X = Cl, Br, and I, respectively. This means the iodo analog reacts approximately 21.3 times faster than the chloro analog and 16.7 times faster than the bromo analog under identical conditions. Although the study employed 1-substituted naphthol-6-sulfonic acid derivatives rather than 7-substituted naphthols, the relative leaving group ability of iodide vs. bromide vs. chloride is governed by the same fundamental C–X bond strength and polarizability trends, making this a conservative class-level inference for the 7-iodo scaffold [1].

Ipso Substitution Kinetics
Cross-study comparable
Iodo (X=I): relative rate 0.149
Bromo (X=Br): 0.0089
~16.7× faster than bromo
Reported kinetic advantage in ipso substitution context
1-X-2-naphthol-6-sulfonic acid model; class-level inference for 7-iodo scaffold
Ipso substitution Diazo coupling Leaving group ability Reaction kinetics

Lipophilicity: Iodo vs. Fluoro Substituent

The experimental LogP of 7-iodonaphthalen-2-ol is reported as 3.15 , while the computed XLogP3 of 7-fluoronaphthalen-2-ol (CAS 889884-94-0) is 2.8 [1]. This ~0.35 LogP unit increase conferred by iodine compared to fluorine at the C7 position reflects the significantly greater lipophilicity of the iodo substituent (Hansch π constant for I = +1.12 vs. F = +0.14) [2]. In medicinal chemistry contexts, a ΔLogP of +0.35 can meaningfully influence membrane permeability, plasma protein binding, and volume of distribution. The 7-iodo compound is therefore a more appropriate choice than the 7-fluoro or 7-chloro analog when higher LogP is required to achieve target tissue penetration or when the iodine serves as both a synthetic handle and a lipophilicity-enhancing pharmacophoric element.

Lipophilicity: Iodo vs. Fluoro
Cross-study comparable
7-Iodo LogP: 3.15
7-Fluoro XLogP3: 2.8
ΔLogP ≈ +0.35 units
Quantifiable LogP elevation for lead optimization context
Hansch π(I)=+1.12 vs. π(F)=+0.14; experimental vs. computed LogP comparison
Lipophilicity LogP Membrane permeability ADME

Boiling Point and Thermal Properties

The predicted boiling point of 7-iodonaphthalen-2-ol is 376.9 ± 15.0 °C at 760 mmHg , compared to 353.8 °C for 7-bromonaphthalen-2-ol [1] and 331.9 °C for 7-chloronaphthalen-2-ol . This monotonic increase in boiling point with halogen atomic weight (I > Br > Cl) provides the iodo compound with a wider thermal operating window during distillation, solvent removal, or high-temperature reaction workup. While all three compounds are solids at ambient temperature (7-bromo mp: 133–138 °C [1]; melting point data for the 7-iodo compound are not reported in available databases), the higher boiling point of the iodo derivative reduces the risk of inadvertent volatilization loss during rotary evaporation or vacuum drying steps commonly employed in medicinal chemistry workflows.

Boiling Point Comparison
Cross-study comparable
7-Iodo bp: 376.9 ± 15.0 °C (pred.)
7-Bromo bp: 353.8 °C
Δbp ≈ +23 °C vs. bromo
Wider thermal safety margin during workup
Predicted boiling points at 760 mmHg; mp data not reported for 7-iodo compound
Boiling point Thermal properties Purification Handling

Positional Isomer Selectivity

Among iodo-substituted 2-naphthol positional isomers, the iodine atom at C7 (para to the ring junction relative to the hydroxyl-bearing ring) presents a sterically less encumbered environment than the C8 (peri) or C1 (ortho to OH) positions. The 1-iodo-2-naphthol isomer (CAS 2033-42-3) places iodine directly adjacent to the hydroxyl group, introducing steric hindrance and potential intramolecular hydrogen bonding (I···HO) that can attenuate reactivity at the iodine center in cross-coupling reactions . The 8-iodo-2-naphthol isomer (CAS 29921-51-5) positions the iodine peri to the ring junction, where steric interactions with the C1 hydrogen can influence conformational preferences . In contrast, 7-iodonaphthalen-2-ol presents a relatively isolated iodine atom on the distal ring with minimal steric interference from the hydroxyl group, which is situated two bonds away across the ring junction. While direct comparative kinetic data for these three isomers under identical cross-coupling conditions are absent from the peer-reviewed literature, the established principles of steric and electronic effects in aromatic substitution predict superior accessibility and more predictable reactivity for the 7-iodo isomer in palladium-mediated transformations [1].

Positional Isomer Selectivity
Supporting evidence
7-Iodo: distal iodine, minimal steric interaction
1-Iodo: ortho to OH (steric hindrance)
Steric accessibility review for cross-coupling planning
No head-to-head comparative kinetic data; structural geometry assessment
Regioselectivity Positional isomer Steric effects Electronic effects

7-Iodonaphthalen-2-ol: Application Scenarios


Pd-Catalyzed Suzuki and Sonogashira Coupling

When a synthetic route involves a Suzuki-Miyaura or Sonogashira coupling at the C7 position of a 2-naphthol scaffold, 7-iodonaphthalen-2-ol is the halogenated building block of choice. The inherently weaker C–I bond (~53–57 kcal·mol⁻¹) permits oxidative addition to Pd(0) at room temperature or under mild heating (25–50 °C), whereas the 7-bromo analog would require 60–100 °C and the 7-chloro analog would demand specialized ligands and >100 °C for comparable conversion [1]. This enables coupling in the presence of heat-sensitive substrates and reduces the risk of palladium black formation. Furthermore, the kinetic advantage of the iodo leaving group (approximately 17-fold faster than bromo in ipso substitution, as established by Fischer and Zollinger [2]) translates into shorter reaction times and potentially lower catalyst loadings, which is economically relevant for multi-step medicinal chemistry libraries.

Halogen-Metal Exchange Functionalization

The iodine atom in 7-iodonaphthalen-2-ol is amenable to halogen-metal exchange using organolithium reagents (e.g., n-BuLi) or Grignard reagents under cryogenic conditions. The higher polarizability and weaker C–I bond facilitate faster and more complete lithium-halogen exchange compared to the corresponding bromide, enabling the generation of a nucleophilic C7-carbanion for trapping with electrophiles (CO₂, DMF, boronic esters, etc.). This reactivity profile makes the 7-iodo compound a privileged intermediate for introducing carboxyl, formyl, or boron-based functionalities at the C7 position with higher fidelity than the bromo or chloro analogs, where incomplete exchange may necessitate excess reagent or lead to competitive side reactions [3].

Lipophilicity-Driven Lead Optimization

In drug discovery programs where the 2-naphthol core is a privileged scaffold and LogP optimization is a key parameter, 7-iodonaphthalen-2-ol (LogP = 3.15) provides a measurable lipophilicity advantage over the 7-fluoro (XLogP3 = 2.8) and 7-chloro analogs without altering the molecular framework [1]. The Hansch π constant for iodine (+1.12) is approximately 8-fold larger than that for fluorine (+0.14), meaning that iodine substitution at C7 elevates LogP substantially more than any other halogen [2]. This is particularly valuable when targeting intracellular or CNS-penetrant compounds where a LogP window of 3–5 is often desirable for passive membrane permeability. Additionally, the iodine atom can serve a dual purpose as both a lipophilicity-enhancing pharmacophoric element and a synthetic handle for late-stage diversification via cross-coupling.

Radiolabeling and Imaging Probe Development

The iodine atom at C7 of 7-iodonaphthalen-2-ol can be isotopically substituted with radioisotopes of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for autoradiography) through isotopic exchange or through the use of pre-labeled precursors. This positions the compound as a versatile scaffold for the development of radiolabeled naphthol-based imaging probes or receptor-binding ligands. The 7-iodo regioisomer is preferred over the 8-iodo isomer for such applications because the C7 position is sterically less congested, potentially facilitating more efficient isotopic exchange and minimizing steric interference with biological target binding [3].

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Studies
C–I bond dissociation energy context
Mild-condition oxidative addition validation
Halogen-Metal Exchange Research
Lithium-halogen exchange fidelity
Electrophile trapping and conversion efficiency
Lipophilicity-Driven Lead Optimization
Reported LogP elevation vs. fluoro analog
Membrane permeability and physicochemical profiling
Radiolabeling Probe Development
Isotopic iodine exchange compatibility
Steric accessibility and target-binding interference review

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